Acid-PEG5-NHS ester

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMACGMMKGUAJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Acid-PEG5-NHS Ester

<

This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and surface modification.[1][2][3][4] We will explore its fundamental chemistry, strategic applications, and provide detailed protocols designed to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction: The Strategic Advantage of PEGylation and the Role of this compound

Poly(ethylene glycol) (PEG) linkers are foundational tools in biotechnology and pharmaceutical development. The process of covalently attaching PEG chains to molecules, known as PEGylation, significantly enhances the therapeutic properties of proteins, peptides, and other biologics.[5][6] These enhancements include increased solubility, extended in vivo half-life, reduced immunogenicity, and improved stability.[5][6]

This compound is a specialized PEG linker offering a distinct set of advantages:

-

A Terminal Carboxylic Acid: This functional group provides a versatile handle for subsequent chemical modifications or for targeted interactions with biological molecules.[1][2][3]

-

A Discrete Five-Unit PEG Chain: This precisely defined PEG linker (often referred to as a dPEG®) offers a uniform spacer arm, eliminating the polydispersity and batch-to-batch variability common with traditional PEG polymers. This specific length is critical for optimizing the spatial relationship between conjugated entities.

-

An N-Hydroxysuccinimide (NHS) Ester: This is a highly efficient amine-reactive group that readily forms stable amide bonds with primary and secondary amines found on proteins and other biomolecules.[7][8][9][10]

This unique combination of a carboxylic acid, a defined PEG spacer, and an amine-reactive NHS ester makes this compound a highly versatile reagent for the precise engineering of bioconjugates.[1][2][3][]

Core Principles: The Chemistry of NHS Ester Conjugation

The functionality of this compound is centered on the reaction between the NHS ester and a primary amine. This reaction proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[8][12]

Diagram: NHS Ester Reaction with a Primary Amine

Caption: Covalent bond formation between this compound and a protein.

A critical parameter influencing this reaction's efficiency is pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[13][14][15] At a pH below 7, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows the reaction.[12][15] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][16][17] This hydrolysis results in a non-reactive carboxylic acid, thereby reducing the overall yield of the desired conjugate.[7][15][16][17]

Diagram: Competing Hydrolysis of NHS Ester

Caption: Hydrolysis of the NHS ester, a competing reaction at elevated pH.

Therefore, meticulous control of the reaction pH is essential for achieving successful and reproducible bioconjugation.

Experimental Protocol: Conjugation of this compound to a Model Protein

This protocol outlines a general procedure for conjugating this compound to a protein with accessible primary amines, such as lysine residues.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.3)[16][18]

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)[12][15]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7][16][17]

-

Purification system (e.g., size-exclusion chromatography, dialysis)[12][19]

Experimental Workflow:

Caption: A typical workflow for protein conjugation with this compound.

Step-by-Step Methodology:

-

Prepare Protein Solution:

-

Prepare this compound Stock Solution:

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The optimal molar ratio will depend on the specific protein and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[12]

-

-

Quench Reaction:

-

Purify Conjugate:

-

Characterize Conjugate:

-

The purified conjugate should be analyzed to determine the degree of labeling (DOL). Common characterization techniques include:

-

Table: Key Reaction Parameters

| Parameter | Recommended Range | Rationale |

| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[13][14][15] |

| Molar Excess of Linker | 5 - 50 fold | Empirically determined to achieve the desired degree of labeling.[19] |

| Reaction Time | 0.5 - 4 hours | Dependent on temperature and desired conjugation efficiency.[13][14] |

| Protein Concentration | 1 - 10 mg/mL | Promotes efficient reaction kinetics.[7] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - pH is too low.- Presence of primary amines in the buffer.- Hydrolysis of the NHS ester.[15] | - Increase the reaction buffer pH (not to exceed 8.5-9.0).[7][16][17]- Perform a buffer exchange to an amine-free buffer.[21]- Prepare the NHS ester stock solution fresh with anhydrous solvent.[20] |

| Protein Precipitation | - High degree of labeling altering protein solubility.- Use of an organic co-solvent (DMF/DMSO). | - Reduce the molar excess of the NHS ester.- Minimize the final concentration of the organic solvent to below 10%.[12] |

| Poor Reproducibility | - Inconsistent reaction conditions.- pH drift during the reaction.[15] | - Standardize reaction times and temperatures.- Use a buffer with sufficient capacity to maintain a stable pH.[15] |

Conclusion

This compound stands out as a robust and versatile reagent for bioconjugation. Its well-defined structure and predictable reactivity make it an excellent choice for a multitude of applications, spanning from fundamental research to the development of next-generation therapeutics. By understanding the core chemical principles and carefully controlling reaction parameters, researchers can effectively leverage this tool to create innovative and impactful bioconjugates.

References

-

Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

- Kasper, P. T., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 30(10), 2141–2152.

- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.

- Domínguez-Vega, E., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of the American Society for Mass Spectrometry, 28(5), 848-855.

- Zhang, Y., et al. (2022). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 33(11), 4725-4734.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078184, this compound. Retrieved from [Link]

- Wagner, P., et al. (2007).

-

Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

- Li, Z., et al. (2015). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of pharmaceutical and biomedical analysis, 115, 139-142.

-

ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]

-

AxisPharm. (n.d.). NHS ester PEG. Retrieved from [Link]

-

Creative Biolabs. (n.d.). This compound. Retrieved from [Link]

-

Precise PEG. (n.d.). PEG NHS Ester. Retrieved from [Link]

-

Biopharma PEG. (n.d.). NHS-PEG-NHS. Retrieved from [Link]

Sources

- 1. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. medkoo.com [medkoo.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. glenresearch.com [glenresearch.com]

- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 10. precisepeg.com [precisepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. interchim.fr [interchim.fr]

- 18. biotium.com [biotium.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. walshmedicalmedia.com [walshmedicalmedia.com]

- 24. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 25. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of Acid-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid-PEG5-NHS ester, a bifunctional crosslinker pivotal in modern bioconjugation. We will delve into its fundamental properties, reaction mechanisms, and practical applications, offering field-proven insights to empower your research and development endeavors.

Section 1: Core Characteristics of this compound

This compound is a heterobifunctional crosslinking reagent featuring a five-unit polyethylene glycol (PEG) chain.[1] One terminus is capped with a carboxylic acid group, while the other is an N-hydroxysuccinimide (NHS) ester.[2][3] This unique structure provides a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous environments, a crucial attribute for many biological applications.[2][3]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C18H29NO11 | [4][5][] |

| Molecular Weight | ~435.4 g/mol | [2][4][5] |

| Purity | Typically ≥95% | [2][3][] |

| Appearance | Colorless to light yellow liquid or pale yellow oily matter | [][7] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |

| Storage Conditions | -20°C with desiccant | [3][8] |

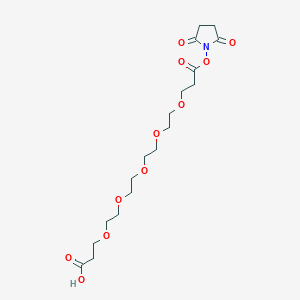

Structural Representation:

The structure of this compound consists of a central PEG5 chain, which provides flexibility and hydrophilicity. One end terminates in a carboxylic acid, and the other in an amine-reactive NHS ester.

Sources

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound | C18H29NO11 | CID 77078184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 7. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

An In-Depth Technical Guide to Acid-PEG5-NHS Ester: Structure, Function, and Application in Bioconjugation

This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and surface modification. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, functional mechanics, and provides field-proven protocols for its effective application.

Introduction: The Strategic Advantage of PEGylation and Heterobifunctional Linkers

In the realm of advanced therapeutics and diagnostics, the precise modification of biomolecules is paramount. Polyethylene glycol (PEG) linkers have become a gold standard for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules[1][2][3][4]. The process of PEGylation shields biomolecules from enzymatic degradation and reduces their immunogenicity, thereby extending their circulation half-life in vivo[1][3][5].

This compound represents a sophisticated class of these linkers, known as heterobifunctional linkers. Unlike their homobifunctional counterparts, these molecules possess two distinct reactive termini, allowing for controlled, sequential conjugation of different molecules[6]. This capability is fundamental in the construction of complex architectures such as antibody-drug conjugates (ADCs), where precise linkage of a cytotoxic agent to an antibody is critical[7][8].

This guide will focus specifically on the this compound, elucidating the synergistic roles of its three core components: the amine-reactive N-Hydroxysuccinimide (NHS) ester, the flexible and hydrophilic 5-unit PEG spacer, and the terminal carboxylic acid.

Molecular Structure and Physicochemical Properties

This compound is a well-defined, monodisperse compound, ensuring reproducibility in conjugation protocols. Its structure consists of a terminal carboxylic acid and an NHS ester, separated by a chain of five ethylene glycol units[9][10][11].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₉NO₁₁ | [10][12][13] |

| Molecular Weight | ~435.43 g/mol | [10][12] |

| IUPAC Name | 19-((2,5-dioxopyrrolidin-1-yl)oxy)-19-oxo-4,7,10,13,16-pentaoxanonadecanoic acid | [10][] |

| Purity | Typically >95% | [10][11][] |

| Appearance | Solid or viscous liquid; Colorless to light yellow | [] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [10][13] |

| Storage | -20°C for long-term storage | [10][11][16] |

Mechanism of Action: The Chemistry of Conjugation

The utility of this compound stems from the distinct reactivity of its terminal groups. This allows for a two-stage conjugation strategy if desired.

The Amine-Reactive NHS Ester

The core function of this linker is the rapid and efficient conjugation to primary amines (-NH₂) found on biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins[17][]. The reaction is a classic nucleophilic acyl substitution[7].

-

Nucleophilic Attack : An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate : A transient, unstable tetrahedral intermediate is formed.

-

Amide Bond Formation : This intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond[7][19].

The efficiency of this reaction is critically dependent on pH. At acidic pH (<7), primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction[7][20]. Conversely, at high pH (>8.5-9), the competing hydrolysis of the NHS ester accelerates, reducing conjugation efficiency[7][8][20][21]. The optimal pH range is therefore a carefully controlled balance, typically between pH 7.2 and 8.5 [8][][21].

The Terminal Carboxylic Acid

The carboxyl group (-COOH) on the opposite end of the PEG spacer is significantly less reactive. It can be used for a secondary conjugation step by activating it with carbodiimides, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), to form a new NHS ester, which can then react with another amine-containing molecule[9][10][11]. This heterobifunctional nature is invaluable for creating cross-linked structures or complex bioconjugates.

Quantitative Data Summary: Optimizing Reaction Conditions

The success of any conjugation protocol relies on a quantitative understanding of the linker's behavior. The stability of the NHS ester is the most critical parameter to control.

Table 2: Hydrolytic Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [7][21] |

| 8.0 | 4 | ~1 hour | [7] |

| 8.6 | 4 | 10 minutes | [7][21] |

| 9.0 | Room Temp | Minutes | [7] |

Note: This data underscores the critical importance of pH control and prompt use of the reagent once dissolved in aqueous buffers.

Field-Proven Experimental Protocol: Antibody Labeling

This section provides a detailed, self-validating methodology for the conjugation of this compound to an antibody, a common application in research and ADC development.

Pre-Reaction Considerations (Causality)

-

Buffer Choice : It is imperative to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate, at a pH of 8.0-8.5[7][17]. Buffers containing primary amines like Tris will compete with the target protein, drastically reducing conjugation efficiency[7].

-

Antibody Purity : The antibody solution must be free of amine-containing stabilizers like BSA, glycine, or Tris, which would otherwise be inadvertently labeled[17]. Dialysis or buffer exchange is a mandatory first step.

-

Reagent Preparation : this compound is susceptible to hydrolysis. It should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and added to the aqueous protein solution[20][22].

Step-by-Step Labeling Workflow

Methodology:

-

Protein Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[17][20]. Ensure the antibody has been purified to remove any amine-containing contaminants.

-

NHS Ester Solution Preparation : Immediately prior to use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL)[23].

-

Calculate Molar Excess : Determine the amount of NHS ester needed. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point for optimization[7].

-

Conjugation Reaction : Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation[7].

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation[7][22].

-

Quenching (Optional) : To stop the reaction, a quenching solution like 1 M Tris-HCl can be added to a final concentration of 50-100 mM. This will react with any remaining NHS ester[7].

-

Purification : Remove unreacted this compound and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS)[7][20].

-

Storage : Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage[23].

Core Applications in Research and Development

The unique properties of this compound make it a versatile tool across several scientific disciplines.

-

Drug Delivery : As a linker in ADCs, it connects the antibody to the drug payload. The PEG component enhances the ADC's solubility and circulation time[1][2][24].

-

Bioconjugation : Used for labeling proteins with fluorescent dyes, biotin, or other reporter molecules for use in assays like ELISA, flow cytometry, and microscopy[20][22].

-

Surface Modification : Covalently attaching this compound to amine-functionalized surfaces (e.g., nanoparticles, microplates) creates a hydrophilic, protein-repellent PEG layer, which reduces non-specific binding and biofouling[25][][27]. The terminal carboxylic acid can then be used to immobilize other ligands.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers researchers precise control over bioconjugation. By understanding its structure, the pH-dependent reactivity of the NHS ester, and the beneficial properties of the PEG spacer, scientists can effectively leverage this reagent to develop advanced biotherapeutics, diagnostics, and functionalized materials. The protocols and data provided in this guide serve as a robust foundation for the successful implementation of this compound in the laboratory.

References

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

NHS-ester-protein-labeling. Protocols.io. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

-

This compound. CD Bioparticles. [Link]

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. ULB : Dok. [Link]

-

The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]

-

This compound | C18H29NO11 | CID 77078184. PubChem - NIH. [Link]

-

This compound, CAS 1343476-41-4. AxisPharm. [Link]

-

This compound (CAT#: ADC-L-M0591). Creative Biolabs. [Link]

-

Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). DOI:10.1039/D1NR02065J. [Link]

-

NHS ester PEG. AxisPharm. [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. [Link]

-

PEG LinkER. YouTube. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. medkoo.com [medkoo.com]

- 11. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]

- 12. This compound | C18H29NO11 | CID 77078184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 16. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]

- 17. biotium.com [biotium.com]

- 19. glenresearch.com [glenresearch.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. interchim.fr [interchim.fr]

- 23. NHS ester protocol for labeling proteins [abberior.rocks]

- 24. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]

- 25. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 27. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Acid-PEG5-NHS Ester

<

This guide provides an in-depth exploration of the Acid-PEG5-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, diagnostics, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will dissect its molecular architecture, elucidate the core mechanisms of its reactivity, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to leverage this versatile tool with precision and confidence.

Molecular Anatomy and Functional Significance

The power of the this compound lies in its tripartite structure, where each component serves a distinct and critical function. This heterobifunctional design allows for controlled, sequential conjugation reactions, a cornerstone of creating complex and highly functional biomolecular constructs.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This is the highly reactive, amine-specific electrophilic group. It is the workhorse for the initial conjugation step, targeting primary amines on biomolecules.[]

-

Polyethylene Glycol (PEG) Linker (5 Units): The five-unit PEG chain is more than a simple spacer. It is a discrete (monodisperse) linker, meaning it has a precise, defined length and molecular weight.[3] This imparts crucial properties to the final conjugate, including enhanced hydrophilicity, improved stability, and reduced immunogenicity.[4][5] This "stealth" effect can prolong the circulation half-life of therapeutic molecules in vivo.[6]

-

Terminal Carboxylic Acid: This functional group provides a secondary point of attachment. After the NHS ester has reacted, the carboxylic acid can be activated to react with another molecule, enabling the synthesis of complex, multi-component systems.[7][8]

The Core Mechanism: Amine Acylation via NHS Ester

The primary mechanism of action for the this compound is the acylation of primary amines through its NHS ester functional group. This reaction is a classic example of nucleophilic acyl substitution.[9]

The process is initiated by the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) on the electrophilic carbonyl carbon of the NHS ester.[10][11] This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of a highly stable and irreversible amide bond, with N-hydroxysuccinimide (NHS) being released as a leaving group.[11][12]

Key Reaction Parameters and Causality

The efficiency of this conjugation is a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester by water.[9] Understanding and controlling the reaction conditions is therefore paramount.

pH Dependence: The Critical Factor

The pH of the reaction buffer is the single most important variable governing the success of the conjugation.[10]

-

Low pH (<7.2): Primary amines are predominantly in their protonated, ammonium form (-NH₃⁺). This form is not nucleophilic, and thus the reaction with the NHS ester is significantly hindered.[10][13]

-

Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (-NH₂) to react efficiently with the NHS ester.[12][14] The optimal pH for many protein labeling reactions is often cited as 8.3-8.5.[13][15]

-

High pH (>9.0): While the concentration of nucleophilic amines increases, the rate of NHS ester hydrolysis accelerates dramatically. This rapid degradation of the reagent reduces the overall yield of the desired conjugate.[16]

Side Reactions and Specificity

While NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, particularly under certain conditions.[17][18] However, the resulting ester bonds are less stable than the amide bond formed with primary amines and can be hydrolyzed.[11] For most applications, the reaction is considered highly specific to primary amines.

The Multifaceted Role of the PEG5 Linker

The inclusion of a discrete 5-unit polyethylene glycol (PEG) chain is a deliberate design choice that confers significant advantages.[19]

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker improves the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules.[4][5] The flexible PEG chain can also create a protective hydration shell around the attached molecule, shielding it from proteolytic enzymes.[20]

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biologics. The PEG chain can mask epitopes on the molecule's surface, preventing recognition by the immune system.[3][21]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.[3][19]

-

Steric Optimization: The PEG linker provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[4] This is particularly important in applications like PROTACs, where the linker must orient two large proteins (the target protein and an E3 ligase) into a productive ternary complex.[1]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in quality control steps to ensure successful conjugation.

Protocol 1: General Protein Conjugation with this compound

This protocol details the conjugation of a protein with the NHS ester terminus of the linker.

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3[13][15]

-

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5

-

Purification System: Size-exclusion chromatography (SEC) desalting column or dialysis cassette

Methodology:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[13] Buffers containing primary amines like Tris are not compatible as they will compete for reaction with the NHS ester.[12]

-

If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the linker stock solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[9] The optimal ratio may need to be determined empirically.

-

While gently vortexing the protein solution, add the calculated volume of the linker stock solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[24]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][16]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[25] The primary amines in the quenching solution will react with any remaining NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

Protocol 2: Characterization of the Conjugate (Quality Control)

Verifying the success of the conjugation is a critical step.

Materials:

-

Purified conjugate from Protocol 1

-

SDS-PAGE system

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

-

HPLC system with a suitable column (e.g., size-exclusion or ion-exchange)

Methodology:

-

SDS-PAGE Analysis:

-

Run samples of the unconjugated (starting) protein and the purified conjugate on an SDS-PAGE gel.

-

Successful conjugation will result in a shift in the molecular weight of the protein, causing the band for the conjugate to migrate slower than the band for the unconjugated protein. The extent of the shift will depend on the number of linkers attached.

-

-

Mass Spectrometry (MS):

-

MS is a powerful tool for confirming conjugation and determining the degree of labeling.[20]

-

Analysis of the unconjugated and conjugated protein will show a mass increase corresponding to the addition of one or more linker molecules. The heterogeneity of the PEGylation product can also be assessed.[26]

-

-

HPLC Analysis:

-

Size-Exclusion Chromatography (SEC-HPLC) can be used to separate the conjugate from any remaining unconjugated protein or aggregates. The conjugate will typically elute earlier than the unconjugated protein due to its larger size.

-

Ion-Exchange Chromatography (IEX-HPLC) can also be used, as the modification of lysine residues will alter the protein's overall charge.[27]

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale |

| Reaction pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine nucleophilicity and NHS ester stability.[12][13] |

| Reaction Buffer | Phosphate, Bicarbonate, HEPES | Must be free of primary amines to avoid competing reactions.[12] |

| Molar Excess of Linker | 10-20x over protein | Drives the reaction to completion; may require optimization. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of hydrolysis. |

| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | Allows sufficient time for the reaction to proceed.[13] |

Diagrams and Workflows

Caption: Molecular structure and reaction mechanism of this compound.

Caption: Experimental workflow for protein conjugation and validation.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

(n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Kasper, P. T., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry. Retrieved from [Link]

-

Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. Retrieved from [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. Retrieved from [Link]

-

Kang, C., et al. (2019). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Applied Science and Convergence Technology. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Turecek, P. L., et al. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology. Retrieved from [Link]

-

Schmidt, C., et al. (2013). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Szabo, S. T., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst. Retrieved from [Link]

-

Wang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. Retrieved from [Link]

-

Yao, Z., et al. (2015). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. International Journal of Medical Physics, Clinical Engineering and Radiation Oncology. Retrieved from [Link]

-

Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-M0591). Retrieved from [Link]

-

AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

AxisPharm. (n.d.). NHS ester PEG. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]

- 8. Acid-PEG1-NHS ester | BroadPharm [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. interchim.fr [interchim.fr]

- 17. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chempep.com [chempep.com]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. NHS ester protocol for labeling proteins [abberior.rocks]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Acid-PEG5-NHS Ester

For researchers, scientists, and drug development professionals, the precise and controlled covalent linkage of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers are indispensable tools in this endeavor, and among them, Acid-PEG5-NHS ester has emerged as a versatile and powerful reagent. This technical guide provides a comprehensive overview of the core principles, field-proven methodologies, and critical considerations for effectively employing this compound in your research.

Introduction: The Power of Heterobifunctionality and PEGylation

This compound is a heterobifunctional crosslinker that possesses two distinct reactive moieties at either end of a five-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a controlled, sequential conjugation of two different molecules, a critical capability in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2]

The key to its utility lies in its two terminal groups:

-

N-hydroxysuccinimide (NHS) ester: This amine-reactive group readily forms stable amide bonds with primary amines (e.g., the side chain of lysine residues in proteins) under mild, slightly basic conditions.[3]

-

Carboxylic acid: This group can be activated, most commonly with carbodiimides like EDC in the presence of NHS, to react with primary amines, forming an amide bond.[4]

The discrete five-unit PEG (PEG5) linker is not merely a spacer; it imparts several advantageous properties to the resulting conjugate, including:

-

Enhanced Hydrophilicity: The PEG chain increases the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[3][5]

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its ability to shield conjugated molecules from the immune system, potentially reducing immunogenic responses and increasing in vivo circulation times.[5]

-

Flexibility and Reduced Steric Hindrance: The PEG spacer provides a flexible linkage between the conjugated molecules, which can be crucial for maintaining their biological activity.[5]

This guide will delve into the chemical specifics of each functional group, provide detailed, step-by-step protocols for a sequential conjugation strategy, and offer insights into the optimization and troubleshooting of your bioconjugation experiments.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₉NO₁₁ | [6] |

| Molecular Weight | 435.4 g/mol | [6] |

| CAS Number | 1343476-41-4 | [6] |

| Appearance | Varies; typically a white to off-white solid or a colorless to pale-yellow oil. | |

| Solubility | Soluble in common organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | [7] |

| Storage Conditions | Store at -20°C, desiccated. It is crucial to protect the NHS ester from moisture to prevent hydrolysis. | [7] |

| Handling Precautions | Always allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. | [7] |

The Chemistry of Sequential Conjugation: A Tale of Two Ends

The primary advantage of this compound is the ability to perform a controlled, two-step conjugation. This is achieved by exploiting the different reactivity and activation requirements of the NHS ester and the carboxylic acid.

Step 1: The Amine-Reactive NHS Ester

The NHS ester is a pre-activated functional group that readily reacts with primary amines at a pH range of 7.2 to 8.5.[3] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

It is critical to perform this reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.[7]

A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[8] Therefore, it is essential to work efficiently and use freshly prepared solutions of the crosslinker.

Step 2: Activation and Conjugation of the Carboxylic Acid

Once the first molecule is conjugated via the NHS ester and any excess crosslinker is removed, the terminal carboxylic acid can be used for the second conjugation. Unlike the NHS ester, the carboxylic acid requires activation to become reactive towards primary amines. The most common method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

This process involves two key stages:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

-

Stabilization and Reaction: The addition of NHS or Sulfo-NHS traps the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This newly formed NHS ester can then efficiently react with a primary amine on the second molecule to form a stable amide bond.[4]

The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-8.5.[7] This pH dichotomy requires careful management during the reaction.

Experimental Protocols: A Step-by-Step Guide to Sequential Conjugation

The following is a generalized, two-step protocol for the sequential conjugation of two amine-containing molecules (Molecule A and Molecule B) using this compound.

Visualizing the Workflow

Caption: A generalized workflow for a two-step bioconjugation using this compound.

Step 1: Conjugation of Molecule A via the NHS Ester

Materials:

-

Molecule A (e.g., protein, peptide)

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Preparation of Molecule A: Ensure Molecule A is in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange.

-

Preparation of Crosslinker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the solution of Molecule A. The final concentration of DMSO should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 6.0). This step is crucial to prevent side reactions in the subsequent activation step.

Step 2: Conjugation of Molecule B via the Carboxylic Acid

Materials:

-

Purified Molecule A-PEG-Acid conjugate

-

Molecule B (e.g., small molecule drug, peptide)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M hydroxylamine, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

To the solution of Molecule A-PEG-Acid in Activation Buffer, add EDC and NHS to a final concentration that is in molar excess of the carboxyl groups (a 5-10 fold molar excess is a good starting point).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to Molecule B:

-

Immediately add the activated Molecule A-PEG-NHS ester solution to Molecule B, which should be in the Coupling Buffer. Alternatively, you can adjust the pH of the activation reaction to 7.2-7.5 before adding Molecule B.

-

The molar ratio of the activated linker to Molecule B should be optimized, with a 10-20 fold molar excess of the linker being a common starting point.

-

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Add the Quenching Buffer to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.

-

Purification: Purify the final conjugate (Molecule A-PEG-Molecule B) from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC).

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency (Step 1) | Hydrolysis of NHS ester: Reagent was not fresh or was exposed to moisture. Reaction pH was too high. | Use fresh, anhydrous DMSO/DMF to dissolve the ester immediately before use. Ensure the vial is at room temperature before opening. Optimize pH within the 7.2-8.5 range. |

| Competing nucleophiles: Reaction buffer contained primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction. | |

| Low reactant concentration: Dilute protein solutions favor hydrolysis over aminolysis. | Increase the concentration of the protein and/or the NHS ester. | |

| Low Conjugation Efficiency (Step 2) | Inefficient activation of carboxylic acid: pH of the activation step was not optimal. EDC was hydrolyzed. | Ensure the activation step is performed at a pH between 4.5 and 6.0. Use freshly prepared EDC solution. |

| Hydrolysis of the in situ formed NHS ester: The time between activation and addition of the second molecule was too long. | Add the second molecule as soon as possible after the activation step. For better control, consider purifying the activated intermediate via a desalting column equilibrated in the coupling buffer before adding the second molecule. | |

| Aggregation of Conjugate | Intermolecular cross-linking: High protein concentrations or suboptimal reaction conditions. | Reduce the protein concentration. Add stabilizing excipients to the reaction buffer. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. |

| Poor Stability of Conjugate | Incorrect storage: Repeated freeze-thaw cycles or improper storage temperature. | Store bioconjugates at -20°C to -80°C in aliquots to avoid repeated freeze-thaw cycles. Follow specific storage instructions for the conjugate. |

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound offers a powerful and versatile platform for the synthesis of complex bioconjugates. Its heterobifunctional nature allows for a controlled, sequential approach to conjugation, while the integrated PEG spacer provides significant advantages in terms of solubility, biocompatibility, and pharmacokinetics. By understanding the underlying chemistry and carefully controlling key reaction parameters—most notably pH and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, paving the way for the development of novel therapeutics, diagnostics, and research tools.

References

- BenchChem. (2025).

- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester. BroadPharm.

- ResearchGate. (n.d.). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6.

- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.

- Chau, Y. (n.d.). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Polymer Chemistry (RSC Publishing).

- Pan, L. (2016, February 2).

- Benchchem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

- Gauthier, M. A. (2010, November 15).

- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- PurePEG. (2025, September 8).

- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Thermo Fisher Scientific.

- Conju-Probe. (n.d.). PEG Linkers. Conju-Probe.

- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.

- ResearchGate. (2015, January 21). (PDF) Novel Reactive PEG for Amino Group Conjugation.

- American Chemical Society. (2016, April 14). Processes for Constructing Homogeneous Antibody Drug Conjugates.

- Brandl, F. (2014, October 2). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles.

- Benchchem. (2025). Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers. Benchchem.

- ChemPep. (n.d.). Overview of PEG Linkers. ChemPep.

- Lumiprobe. (n.d.).

- CONICET. (n.d.).

- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents. BroadPharm.

- BroadPharm. (n.d.). This compound, 1343476-41-4. BroadPharm.

- ResearchGate. (n.d.). Reaction scheme of NHS–PEG conjugation. The N-hydroxy succinimide....

- Benchchem. (2025). Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. precisepeg.com [precisepeg.com]

- 4. broadpharm.com [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

Introduction: Enhancing Biotherapeutics with Precision PEGylation

An In-Depth Technical Guide to PEGylation using Acid-PEG5-NHS Ester

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone of modern drug development. This bioconjugation strategy enhances the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size.[1][2] The benefits are significant: a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][3]

Among the vast array of PEGylation reagents, heterobifunctional linkers offer exceptional versatility. This guide focuses on a specific and powerful example: This compound . This reagent features two distinct functional ends—a highly reactive N-hydroxysuccinimide (NHS) ester for immediate amine conjugation and a terminal carboxylic acid for subsequent modification or surface attachment.[4][5] The discrete five-unit PEG (PEG5) spacer is a homogeneous chain, ensuring precision and batch-to-batch consistency, a critical advantage over traditional polydisperse PEG reagents.[6]

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deep understanding of the underlying chemistry and strategic considerations for successfully employing this compound in your research. We will delve into the reaction mechanisms, critical parameters, and the self-validating steps necessary to achieve robust and reproducible results.

The Reagent: Anatomy of this compound

Understanding the components of the this compound is fundamental to its effective use. The molecule is composed of three key parts: a reactive NHS ester group, a hydrophilic PEG spacer, and a terminal carboxylic acid.[4][7]

-

N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive workhorse of the molecule. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable, covalent amide bonds.[8][9]

-

Polyethylene Glycol (PEG5) Spacer: The five-unit PEG chain is a short, hydrophilic linker. This spacer increases the solubility of the conjugate in aqueous media and provides spatial separation between the conjugated molecules.[4][10]

-

Terminal Carboxylic Acid (-COOH): This second functional group provides significant versatility. It remains inert during the NHS ester reaction and can be subsequently activated (e.g., using EDC chemistry) to conjugate another amine-containing molecule, enabling the creation of complex bioconjugates.[5][11][12]

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₉NO₁₁ | [5][13] |

| Molecular Weight | 435.43 g/mol | [5][13] |

| CAS Number | 1343476-41-4 | [4][5][7] |

| Purity | Typically >95% | [5][7] |

| Appearance | Pale Yellow Oily Matter or Liquid | [14][] |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | [5][16] |

The Core Chemistry: A Tale of Two Nucleophiles

The success of PEGylation with an NHS ester hinges on a competitive reaction between the desired aminolysis and the undesirable hydrolysis.[17] Mastering this competition is the key to high-efficiency conjugation.

Mechanism 1: Aminolysis (The Desired Reaction)

The core reaction is a nucleophilic acyl substitution. A deprotonated primary amine (-NH₂) on the target protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing N-hydroxysuccinimide and forming a highly stable amide bond.[8][17]

The reaction rate is critically dependent on pH. Primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic at acidic pH. As the pH increases into the 7.2-8.5 range, more of the amine population becomes deprotonated and reactive, accelerating the desired conjugation.[9][17][18]

Mechanism 2: Hydrolysis (The Competing Reaction)

In aqueous solutions, water molecules can also act as nucleophiles, attacking the NHS ester.[19] This competing reaction, known as hydrolysis, cleaves the ester, regenerating the original carboxylic acid on the PEG linker and releasing NHS. This renders the reagent inactive and unable to conjugate with the target protein.[20][21]

The rate of hydrolysis increases dramatically with pH.[19][20] This creates a delicate balance: the pH must be high enough to deprotonate the target amines but not so high that hydrolysis outpaces the conjugation reaction.

Step 1: Reagent Preparation and Handling (The Foundation)

-

Rationale: The NHS ester is highly moisture-sensitive. Improper handling is the most common cause of failed conjugations. [16][22][23]* Protocol:

-

Store the vial of this compound at -20°C with a desiccant. [5] 2. Before opening, allow the vial to equilibrate completely to room temperature (20-30 minutes) to prevent moisture condensation. [1] 3. Immediately before use, dissolve the required amount of the reagent in a water-miscible anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [16][18] 4. CRITICAL: Do not prepare aqueous stock solutions for storage. The NHS-ester moiety will readily hydrolyze. Discard any unused reconstituted reagent. [16][23]

-

Step 2: Protein and Buffer Preparation (Controlling the Environment)

-

Rationale: The buffer composition is paramount. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein, drastically reducing conjugation efficiency. [16][17]* Protocol:

-

Ensure the protein is in an amine-free buffer at the desired pH (typically 7.2-8.5). Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate. [9][17] 2. If the protein solution contains Tris or other amine buffers, perform a buffer exchange via dialysis or a desalting column. [1] 3. Dissolve the protein to a concentration of 1-10 mg/mL. [1]Higher protein concentrations generally lead to more efficient PEGylation. [1]

-

Step 3: The Conjugation Reaction (Executing the Chemistry)

-

Rationale: The reaction conditions (molar ratio, time, temperature) must be optimized to favor aminolysis over hydrolysis while preserving protein integrity.

-

Protocol:

-

Calculate the volume of the PEG-NHS ester stock solution needed. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein. [10][17]For dilute protein solutions (<5 mg/mL), a higher molar excess may be required. [1] 2. Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to avoid protein precipitation or denaturation. [1][17] 4. Incubate the reaction. Typical conditions are 30-60 minutes at room temperature (20-25°C) or 2-4 hours at 4°C. [1][16][17]Lower temperatures can help minimize protein degradation and slow the rate of NHS ester hydrolysis. [1]

-

Step 4: Quenching the Reaction (A Definitive Stop)

-

Rationale: It is good practice to terminate the reaction by adding a high concentration of a primary amine to consume any unreacted NHS ester.

-

Protocol:

Step 5: Purification of the PEGylated Conjugate (Isolating the Product)

-

Rationale: Unreacted PEG reagent, hydrolyzed PEG, and the NHS byproduct must be removed to obtain a pure conjugate. The choice of method depends on the size difference between the PEGylated protein and the contaminants. [1]* Methods:

-

Size Exclusion Chromatography (SEC) / Desalting: Highly effective for removing small molecules like unreacted PEG and NHS from the much larger PEGylated protein. [][26] * Ion Exchange Chromatography (IEX): Can separate PEGylated species from the native protein, as the PEG chains can shield surface charges, altering the protein's binding affinity to the column. [][27] * Dialysis / Ultrafiltration: Useful for removing smaller contaminants and for buffer exchange. [26][28]

-

Step 6: Characterization and Analysis (Validating Success)

-

Rationale: Analysis is required to confirm that PEGylation has occurred and to determine the purity and degree of modification.

-

Methods:

-

SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will show a distinct band or smear at a higher molecular weight than the unmodified protein. [24] * High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess purity and detect any aggregation. [2]Reversed-phase (RP-HPLC) can sometimes separate species with different degrees of PEGylation. [] * Mass Spectrometry (MS): The definitive technique for confirming the exact molecular weight of the conjugate and determining the degree of PEGylation (the number of PEG chains attached). [2][29][30]

-

Optimizing Your PEGylation Strategy

Achieving the desired degree of PEGylation often requires empirical optimization. The following parameters are the primary levers for controlling the reaction outcome.

| Parameter | Typical Range | Rationale & Field Insights |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity against NHS ester hydrolysis. A pH of ~8.0 is a common starting point. Higher pH leads to faster reactions but also faster hydrolysis. [1][31] |

| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A higher ratio drives the reaction towards completion and higher degrees of PEGylation. Start with 10-20 fold excess and adjust based on results. [1][10] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the PEG reagent. [1] |

| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) slow both conjugation and hydrolysis, providing a longer reaction window and preserving sensitive proteins. Room temperature offers faster kinetics. [1][17] |

| Reaction Time | 30 min - 4 hours | Must be optimized in conjunction with temperature and pH. Monitor reaction progress over time if possible. [1] |

Conclusion

This compound is a high-precision tool for bioconjugation, offering the benefits of a defined PEG linker with the versatility of two distinct functional groups. Success with this reagent is not merely about following steps, but about understanding the chemical principles at play. By carefully controlling pH to manage the critical balance between aminolysis and hydrolysis, handling the reagent to prevent premature inactivation, and systematically optimizing reaction parameters, researchers can reliably produce well-defined PEGylated conjugates. The robust protocols for reaction, purification, and characterization outlined in this guide provide a comprehensive framework for harnessing the full potential of this compound in the development of next-generation therapeutics and research tools.

References

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. [URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-n-hydroxysuccinimide-ester-hydrolysis-in-aqueous-solutions]

- Application Notes and Protocols for PEGylation of Proteins using NHS Esters. Benchchem. [URL: https://www.benchchem.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [URL: https://www.glenresearch.com/glen-report/gr32-26]

- From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7838854/]

- PEGylated Protein Purification Techniques. BOC Sciences. [URL: https://www.bocsci.

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-mechanism-of-nhs-ester-reactions-with-primary-amines]

- Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. [URL: https://scholar.uwindsor.ca/blacklight/35/]

- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24430752/]

- Purification of pegylated proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22912448/]

- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe. [URL: https://www.lumiprobe.

- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-0349-2_14]

- Protocol for PEG NHS Ester. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-peg-nhs-ester/]

- Instructions for the use of the MeO-(PEG)n-NHS. BroadPharm. [URL: https://broadpharm.

- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [URL: https://www.gbiosciences.

- Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. [URL: https://www.jenkem.

- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [URL: https://www.novatia.

- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8216345/]

- Protocol for PEG NHS Reagents. AxisPharm. [URL: https://axispharm.com/protocol-for-peg-nhs-reagents/]

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/BID/Technical-Notes/technote-3-determine-reactivity-nhs-ester.pdf]

- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-541-5_15]

- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. [URL: https://www.idosi.org/wjc/1(2)11/1.pdf]

- This compound, 1343476-41-4. BroadPharm. [URL: https://broadpharm.com/products/bp-22220-acid-peg5-nhs-ester]

- This compound | CAS# 1343476-41-4 | PEG Linker. MedKoo Biosciences. [URL: https://www.medkoo.com/products/43790]

- This compound. CD Bioparticles. [URL: https://www.cd-bioparticles.net/product/acid-peg5-nhs-ester-item-pnm-3051-12297.html]

- This compound | C18H29NO11 | CID 77078184. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77078184]

- The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23728096/]

- This compound CAS#: 1343476-41-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52763351_EN.htm]

- This compound - (CAS 1343476-41-4). BOC Sciences. [URL: https://www.bocsci.com/product/acid-peg5-nhs-ester-cas-1343476-41-4-406798.html]

- A Comparative Guide to Acid-PEG5-mono-methyl Ester and Other PEG Linkers for Bioconjugation. Benchchem. [URL: https://www.benchchem.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. [URL: https://www.lumiprobe.com/protocols/nhs-ester-labeling]

- Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions. Benchchem. [URL: https://www.benchchem.

- NHS ester PEG. AxisPharm. [URL: https://axispharm.com/product-category/peg-linkers/amine-reactive-linkers/nhs-ester-peg/]

- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.com/esters-reaction-with-amines-aminolysis-mechanism/]

- Instructions for NHS-(PEG)n Conjugation. BroadPharm. [URL: https://broadpharm.

- PEG NHS ester, Amine Reactive Reagent. BroadPharm. [URL: https://broadpharm.com/peg-linkers/peg-nhs-ester]

- An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation. Benchchem. [URL: https://www.benchchem.

- PEG NHS Ester. Precise PEG. [URL: https://www.precisepeg.com/peg-nhs-ester/]

- NHS Esters for Antibody Labeling. BOC Sciences. [URL: https://www.bocsci.com/blog/nhs-esters-for-antibody-labeling/]

- Exploring the Versatile Role of PEG and Carboxylic Acid PEGs in Biomedical Applications. BOC Sciences. [URL: https://www.bocsci.

- A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation. Benchchem. [URL: https://www.benchchem.

- NHS ester PEG. BOC Sciences. [URL: https://www.bocsci.

- Carboxylic acid-modified polyethylene: a novel support for the covalent immobilization of polypeptides for C-terminal sequencing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8013374/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idosi.org [idosi.org]

- 4. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. enovatia.com [enovatia.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. labinsights.nl [labinsights.nl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C18H29NO11 | CID 77078184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]

- 16. broadpharm.com [broadpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. help.lumiprobe.com [help.lumiprobe.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. Protocol for Protein PEGylation [jenkemusa.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 26. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]

- 29. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 31. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Acid-PEG5-NHS Ester for Bioconjugation

This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker pivotal to modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, mechanisms, and practical applications of this versatile reagent, grounding theoretical knowledge in field-proven insights.

The Strategic Imperative of Bioconjugation

Bioconjugation, the chemical ligation of two molecules where at least one is a biomolecule, is a cornerstone of therapeutic and diagnostic innovation.[1] This technology enables the creation of hybrid molecules with synergistic properties, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, PEGylated proteins with extended circulatory half-lives, and immobilized enzymes for enhanced catalytic activity.[2][]

Central to this discipline are crosslinkers, chemical reagents that facilitate the covalent bonding between molecules. The judicious selection of a crosslinker is paramount, as its architecture dictates reaction specificity, conjugate stability, and the ultimate pharmacological profile of the final product.

Deconstructing this compound: A Multifunctional Crosslinker

This compound is a heterobifunctional crosslinker, distinguished by its two distinct reactive termini, which allows for controlled, sequential conjugation reactions.[4] To fully appreciate its utility, we must dissect its three principal components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those on the side chain of lysine residues and the N-terminus of proteins.[5] The reaction forms a stable and irreversible amide bond.[6][7]

-

Polyethylene Glycol (PEG) Spacer (PEG5): The linker is composed of five repeating ethylene glycol units. This hydrophilic and flexible PEG chain enhances the solubility and stability of the resulting conjugate.[8][9] It can also reduce immunogenicity and steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[8][10]

-

Carboxylic Acid (-COOH): The terminal carboxylic acid provides a secondary, stable reactive site. This group can be activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to couple with another amine-containing molecule, enabling the synthesis of more complex architectures.[11][12]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

The Conjugation Mechanism: A Tale of Two Reactions

The primary utility of this compound stems from its facile reaction with primary amines. The NHS ester is an excellent leaving group, which promotes the nucleophilic attack by the amine to form a highly stable amide bond.[13]

Reaction with Primary Amines